Asc10 protein - 145171-22-8

Asc10 protein

Catalog Number: EVT-1516680
CAS Number: 145171-22-8
Molecular Formula: C10H20N2O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Asc10 is primarily sourced from Enterococcus faecalis, a gram-positive bacterium commonly found in the human gut. This organism is notable for its role in antibiotic resistance and its ability to transfer genetic material through conjugation, where Asc10 protein is pivotal.

Classification

Asc10 is classified as an aggregation substance, which is a type of surface protein involved in bacterial conjugation. Its structure and function align it with other surface proteins that facilitate cell-cell interactions and adherence to surfaces.

Synthesis Analysis

Methods

The synthesis of Asc10 involves several key steps:

  1. Transcription: The prgB gene is transcribed into messenger RNA.
  2. Translation: Ribosomes translate the mRNA into a polypeptide chain, which folds into the functional Asc10 protein.
  3. Post-Translational Modifications: After synthesis, Asc10 undergoes modifications that may include glycosylation or cleavage, which are critical for its functionality.

Technical Details

The translation process involves initiation at the start codon (AUG), elongation through the addition of amino acids, and termination upon encountering a stop codon. The resulting polypeptide chain is then processed to achieve its mature form, which is necessary for its role in bacterial aggregation and plasmid transfer .

Molecular Structure Analysis

Structure

Asc10 exhibits a complex structure typical of surface proteins:

  • N-terminal Signal Sequence: Directs the protein to the cell membrane.
  • C-terminal LPXTG Motif: Anchors the protein to the cell wall.
  • RGD Motifs: Implicated in binding to integrins, facilitating interactions with host tissues .

Data

The molecular weight of Asc10 is approximately 137 kDa for the full-length protein, with a notable 78 kDa N-terminal cleavage product identified during studies . Structural analyses suggest an alpha-helix domain that contributes to its stability and function.

Chemical Reactions Analysis

Reactions

Asc10 participates in several biochemical reactions during bacterial conjugation:

  1. Binding Reactions: Interacts with other bacterial cells through specific receptor-ligand interactions.
  2. Aggregation Processes: Facilitates the clustering of Enterococcus faecalis cells, enhancing plasmid transfer efficiency.

Technical Details

The binding affinity and specificity of Asc10 can be influenced by environmental factors such as pH and ionic strength, which affect its interaction with integrins on host cells .

Mechanism of Action

Process

The mechanism by which Asc10 operates involves:

  1. Cell Surface Attachment: Asc10 binds to receptors on adjacent bacterial cells or host tissues.
  2. Aggregation Promotion: This binding leads to cell clustering, facilitating conjugation.
  3. Plasmid Transfer: Once aggregated, the bacteria can efficiently transfer genetic material via conjugative pili formed during this process .

Data

Studies have shown that mutations in the prgB gene significantly impair the ability of Enterococcus faecalis to form aggregates and transfer plasmids effectively, underscoring the importance of Asc10 in these processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 137 kDa.
  • Isoelectric Point: Varies depending on post-translational modifications; typically falls within physiological pH ranges.

Chemical Properties

  • Solubility: Generally soluble in aqueous solutions under physiological conditions.
  • Stability: The stability of Asc10 can be compromised under extreme pH or temperature conditions, impacting its functionality .

Relevant Data or Analyses

Raman spectroscopy has been utilized to analyze protein synthesis dynamics, providing insights into how environmental changes affect Asc10's expression and function within Enterococcus faecalis populations .

Applications

Scientific Uses

Asc10 has significant implications in various fields:

  • Microbiology Research: Understanding bacterial conjugation mechanisms and antibiotic resistance spread.
  • Biotechnology: Potential applications in developing strategies for controlling pathogenic bacteria through targeting surface proteins like Asc10.
  • Medical Research: Insights into how Enterococcus faecalis interacts with host tissues can inform therapeutic approaches for infections caused by this organism.

The study of Asc10 not only enhances our understanding of bacterial biology but also opens avenues for innovative treatments against antibiotic-resistant infections.

Structural Characterization of Asc10

Primary Sequence Analysis of the prgB Gene Product

The prgB gene encodes the Asc10 protein, a 1,373-amino-acid polypeptide with a molecular weight of approximately 137 kDa. The primary structure features an N-terminal signal peptide (amino acids 1–38) directing secretion and a C-terminal cell wall anchor domain. Comparative analysis reveals >90% sequence identity with related enterococcal aggregation substances (Asa1 from pAD1, Asp1 from pPD1) across conserved regions, while the central segment (residues 266–559) exhibits only 30–50% identity [1] [3]. Two Arg-Gly-Asp (RGD) motifs are conserved at positions 606 (RGDS) and 939 (RGDV), implicated in host cell adhesion and virulence [1] [5]. The translated sequence includes hydrophobic clusters facilitating protein-protein interactions and a predicted α-helical domain (residues 200–280) [1].

Domain Architecture: Signal Peptide, LPXTG Motif, and Aggregation Domains

Asc10’s modular architecture enables distinct functions:

  • N-terminal signal peptide: A 38-residue sequence enabling Sec-dependent translocation across the cytoplasmic membrane [1] [9].
  • Aggregation domains:
  • N-terminal aggregation domain (residues 156–358): Binds lipoteichoic acid (LTA) on recipient bacterial cells, facilitating conjugative aggregation. Insertional inactivation reduces biofilm formation by >50% [3] [5].
  • Central aggregation domain (residues 525–617): Critical for donor-recipient cell contact during plasmid transfer. A 31-amino-acid insertion at position 546 abolishes bacterial clumping [3] [5].
  • C-terminal LPXTG motif: The sequence "LPKTG" (residues 1369–1373) is cleaved between Thr and Gly by sortase A (SrtA). The acyl-enzyme intermediate covalently links Asc10 to peptidoglycan cross-bridges, enabling surface display [1] [8] [9].

Table 1: Functional Domains of Asc10 Protein

DomainPositionFunctionMutation Impact
Signal peptide1–38Secretion initiationBlocks surface localization
N-terminal aggregation156–358LTA binding, cell aggregationReduces biofilm formation by 70%
Central aggregation525–617Donor-recipient contactAbolishes conjugation efficiency
RGD motifs606 (RGDS), 939 (RGDV)Host integrin bindingDecreases endocarditis virulence
LPXTG motif1369–1373Sortase-mediated cell wall anchoringReleases soluble protein

Role of Variable Regions in Functional Specificity

The central variable region (residues 266–559) shows 30–40% sequence divergence among enterococcal aggregation substances (Asa1, Asp1, Asc10) [1] [4]. This hypervariability confers strain-specific functional adaptations:

  • Receptor specificity: Variable residues determine binding affinity for host receptors (e.g., collagen, fibrin) and bacterial enterococcal binding substance (EBS) [1] [3].
  • Immune evasion: Polymorphic epitopes limit antibody cross-reactivity, enhancing persistence during infection [4].
  • Biofilm modulation: Strains with Asc10 containing a 31-amino-acid variable-region insertion exhibit impaired cardiac valve biofilm formation in rabbit endocarditis models [3].

Table 2: Functional Implications of Asc10's Variable Region

FeatureConserved Regions (>90% identity)Variable Region (30–40% identity)
LocationN-terminal/C-terminal domainsCentral segment (residues 266–559)
Functional roleAggregation, cell wall anchoringLigand specificity, immune evasion
Mutational consequenceLoss of conjugation/biofilmAltered host tissue tropism

Post-Translational Modifications and Surface Anchoring Mechanisms

Asc10 undergoes coordinated processing for surface display:

  • Signal peptide cleavage: Sec translocon-mediated secretion removes the N-terminal signal peptide [1] [9].
  • Sortase-mediated anchoring: The C-terminal LPXTG motif is recognized by SrtA, which cleaves between Thr-Gly, forming a thioacyl intermediate. Transpeptidation links Thr to lipid II peptidoglycan precursors, integrating Asc10 into the cell wall [8] [9].
  • Proteolytic processing: Maturation generates a stable 78-kDa N-terminal fragment from full-length Asc10, suggesting regulated proteolysis optimizes adhesion-aggregation balance [1] [5].
  • Theoretical modifications: While phosphorylation and glycosylation are unreported for Asc10, analogous Gram-positive adhesins undergo:
  • Glycosylation: Alters hydrophobicity and immune recognition.
  • Phosphorylation: Modulates enzymatic activity in other virulence factors [6].

Surface anchoring efficiency exceeds 90% in wild-type E. faecalis, whereas srtA⁻ mutants release soluble Asc10, abolishing biofilm and conjugation functions [8].

Concluding Remarks

Asc10 exemplifies a structurally optimized virulence factor: conserved domains enable universal aggregation/conjugation functions, while variable regions fine-tune host-pathogen interactions. Future structural studies (e.g., cryo-EM of RGD-integrin complexes) could enable therapeutic interference with Asc10-mediated pathogenesis.

Compound Names Mentioned:

  • Asc10 protein
  • Asa1
  • Asp1
  • Lipoteichoic acid (LTA)
  • Sortase A (SrtA)

Properties

CAS Number

145171-22-8

Product Name

Asc10 protein

Molecular Formula

C10H20N2O2

Synonyms

Asc10 protein

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